molecular formula C19H22N4 B379929 N,N-dimethyl-N'-(2-phenylquinazolin-4-yl)propane-1,3-diamine

N,N-dimethyl-N'-(2-phenylquinazolin-4-yl)propane-1,3-diamine

Cat. No.: B379929
M. Wt: 306.4g/mol
InChI Key: NVQQPFHYIOOQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-N'-(2-phenylquinazolin-4-yl)propane-1,3-diamine is an organic compound that belongs to the class of quinazolinamines. This compound is characterized by the presence of a quinazoline ring system, which is fused with a phenyl group and a dimethylamino propyl side chain. Quinazolinamines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N'-(2-phenylquinazolin-4-yl)propane-1,3-diamine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Dimethylamino Propyl Side Chain: The final step involves the alkylation of the quinazoline core with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N'-(2-phenylquinazolin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N'-(2-phenylquinazolin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Dimethylamino)propyl]methacrylamide
  • N-[3-(Dimethylamino)propyl]acrylamide
  • N-[3-(Dimethylamino)propyl]benzamide

Uniqueness

N,N-dimethyl-N'-(2-phenylquinazolin-4-yl)propane-1,3-diamine is unique due to its specific quinazoline core structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22N4

Molecular Weight

306.4g/mol

IUPAC Name

N',N'-dimethyl-N-(2-phenylquinazolin-4-yl)propane-1,3-diamine

InChI

InChI=1S/C19H22N4/c1-23(2)14-8-13-20-19-16-11-6-7-12-17(16)21-18(22-19)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14H2,1-2H3,(H,20,21,22)

InChI Key

NVQQPFHYIOOQAG-UHFFFAOYSA-N

SMILES

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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